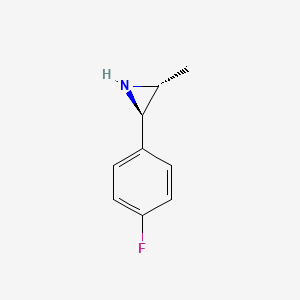![molecular formula C19H15N3O4 B14238715 N-{6-[(E)-(4-Acetylphenyl)diazenyl]-2-oxo-2H-1-benzopyran-3-yl}acetamide CAS No. 538370-56-8](/img/structure/B14238715.png)
N-{6-[(E)-(4-Acetylphenyl)diazenyl]-2-oxo-2H-1-benzopyran-3-yl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{6-[(E)-(4-Acetylphenyl)diazenyl]-2-oxo-2H-1-benzopyran-3-yl}acetamide: is a complex organic compound with the molecular formula C19H15N3O4. This compound is known for its unique structure, which includes a benzopyran ring system and a diazenyl group. It is often used in various scientific research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{6-[(E)-(4-Acetylphenyl)diazenyl]-2-oxo-2H-1-benzopyran-3-yl}acetamide typically involves multiple steps:
Formation of the Benzopyran Ring: The initial step involves the synthesis of the benzopyran ring system. This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the Diazenyl Group: The diazenyl group is introduced via a diazotization reaction, where an aromatic amine is treated with nitrous acid to form a diazonium salt, which is then coupled with the benzopyran derivative.
Acetylation: The final step involves the acetylation of the aromatic ring to introduce the acetyl group. This is typically done using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the diazenyl group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the diazenyl group can yield amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (e.g., hydroxide ions) are employed under appropriate conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzopyran derivatives.
科学研究应用
N-{6-[(E)-(4-Acetylphenyl)diazenyl]-2-oxo-2H-1-benzopyran-3-yl}acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of dyes and pigments due to its vibrant color properties.
作用机制
The mechanism of action of N-{6-[(E)-(4-Acetylphenyl)diazenyl]-2-oxo-2H-1-benzopyran-3-yl}acetamide involves its interaction with various molecular targets. The diazenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The benzopyran ring system may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
- N-{6-[(E)-(4-Methylphenyl)diazenyl]-2-oxo-2H-1-benzopyran-3-yl}acetamide
- N-{6-[(E)-(4-Chlorophenyl)diazenyl]-2-oxo-2H-1-benzopyran-3-yl}acetamide
- N-{6-[(E)-(4-Nitrophenyl)diazenyl]-2-oxo-2H-1-benzopyran-3-yl}acetamide
Uniqueness
N-{6-[(E)-(4-Acetylphenyl)diazenyl]-2-oxo-2H-1-benzopyran-3-yl}acetamide is unique due to the presence of the acetyl group, which can influence its chemical reactivity and biological activity. The acetyl group can enhance the compound’s ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
538370-56-8 |
|---|---|
分子式 |
C19H15N3O4 |
分子量 |
349.3 g/mol |
IUPAC 名称 |
N-[6-[(4-acetylphenyl)diazenyl]-2-oxochromen-3-yl]acetamide |
InChI |
InChI=1S/C19H15N3O4/c1-11(23)13-3-5-15(6-4-13)21-22-16-7-8-18-14(9-16)10-17(19(25)26-18)20-12(2)24/h3-10H,1-2H3,(H,20,24) |
InChI 键 |
PQJZVLMNAKTPLH-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC=C(C=C1)N=NC2=CC3=C(C=C2)OC(=O)C(=C3)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Spiro[4.5]deca-2,7-diene-1,6-dione](/img/structure/B14238632.png)
phosphanium bromide](/img/structure/B14238644.png)
![(1S,5S)-8-methyl-4-methylidene-1-propan-2-ylspiro[4.5]dec-8-ene](/img/structure/B14238647.png)
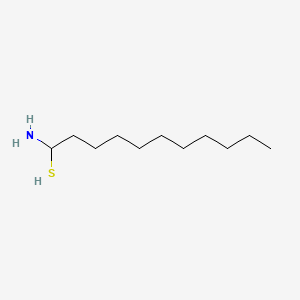
![[(2-Cyanoethyl)azanediyl]di(ethane-2,1-diyl) diacetate](/img/structure/B14238664.png)
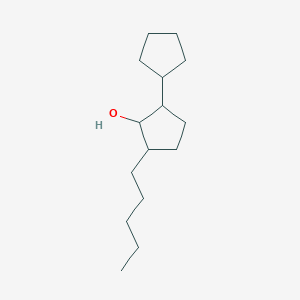
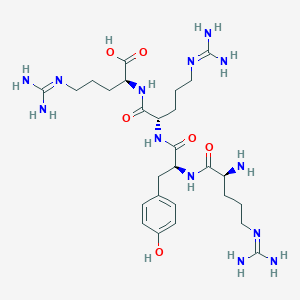
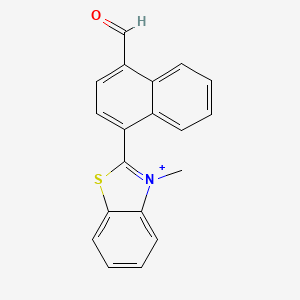

![5,8-Methano[1,3]thiazolo[4,5-e][1,3]diazepine](/img/structure/B14238727.png)
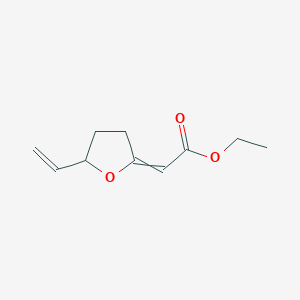
![2-Pyridinecarboxylic acid, 3-[(1-oxododecyl)amino]-, 1-oxide](/img/structure/B14238735.png)
